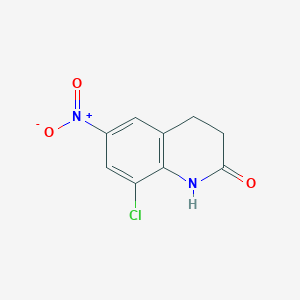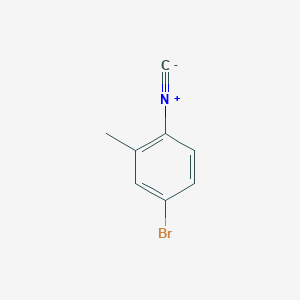
8-chloro-6-nitro-3,4-dihydro-2(1H)-quinolinone
Overview
Description
8-chloro-6-nitro-3,4-dihydro-2(1H)-quinolinone (abbreviated as CNQX) is a synthetic compound that belongs to the family of quinoline derivatives. It is widely used in scientific research as a selective antagonist of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, which are one of the major types of ionotropic glutamate receptors in the central nervous system (CNS). CNQX has been extensively studied for its pharmacological properties and potential therapeutic applications.
Mechanism of Action
8-chloro-6-nitro-3,4-dihydro-2(1H)-quinolinone acts as a competitive antagonist of AMPA receptors by binding to the receptor site and preventing the binding of glutamate. This results in the inhibition of ion channel opening and the subsequent reduction of synaptic transmission. The selectivity of 8-chloro-6-nitro-3,4-dihydro-2(1H)-quinolinone for AMPA receptors over other glutamate receptors such as NMDA (N-methyl-D-aspartate) and kainate receptors has been extensively studied.
Biochemical and physiological effects:
8-chloro-6-nitro-3,4-dihydro-2(1H)-quinolinone has been shown to have a range of biochemical and physiological effects in various experimental systems. In the CNS, it has been shown to reduce neuronal excitability, synaptic plasticity, and long-term potentiation. It has also been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury. In addition, 8-chloro-6-nitro-3,4-dihydro-2(1H)-quinolinone has been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and acetylcholine.
Advantages and Limitations for Lab Experiments
The use of 8-chloro-6-nitro-3,4-dihydro-2(1H)-quinolinone in scientific research has several advantages and limitations. One of the main advantages is its high selectivity for AMPA receptors, which allows for the specific investigation of the role of these receptors in various processes. Another advantage is its ability to cross the blood-brain barrier, which makes it suitable for in vivo studies. However, one of the limitations of 8-chloro-6-nitro-3,4-dihydro-2(1H)-quinolinone is its relatively short half-life, which requires frequent administration in experiments. In addition, the use of 8-chloro-6-nitro-3,4-dihydro-2(1H)-quinolinone may have off-target effects on other ion channels and receptors, which should be carefully considered.
Future Directions
There are several future directions for the use of 8-chloro-6-nitro-3,4-dihydro-2(1H)-quinolinone in scientific research. One of the areas of interest is the investigation of the role of AMPA receptors in psychiatric disorders such as depression, anxiety, and schizophrenia. Another area of interest is the development of novel therapeutic agents that target AMPA receptors for the treatment of neurological disorders. In addition, the use of 8-chloro-6-nitro-3,4-dihydro-2(1H)-quinolinone in combination with other drugs or therapies may provide new insights into the complex mechanisms underlying CNS disorders.
Scientific Research Applications
8-chloro-6-nitro-3,4-dihydro-2(1H)-quinolinone is primarily used in scientific research as a tool to investigate the role of AMPA receptors in various physiological and pathological processes. It has been shown to block the excitatory effects of glutamate on AMPA receptors, thereby reducing synaptic transmission and neuronal activity. This property has been utilized to study the involvement of AMPA receptors in learning and memory, synaptic plasticity, epilepsy, stroke, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
8-chloro-6-nitro-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O3/c10-7-4-6(12(14)15)3-5-1-2-8(13)11-9(5)7/h3-4H,1-2H2,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKDTUKJCWPULX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-chloro-6-nitro-3,4-dihydro-2(1H)-quinolinone | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl ether](/img/structure/B3039647.png)






![[2,2,3,3-Tetrafluoro-4-(2-methylprop-2-enoyloxy)butyl] 2-methylprop-2-enoate](/img/structure/B3039659.png)

![5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-B]pyridine](/img/structure/B3039661.png)



